

Spectroscopic Profile of 4-(Methoxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methoxymethyl)phenol

Cat. No.: B1201506

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(Methoxymethyl)phenol** ($C_8H_{10}O_2$), a phenolic compound with applications in various research domains. This document details the characteristic spectral signatures obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **4-(Methoxymethyl)phenol**, providing a clear and concise reference for its structural elucidation and characterization.

Table 1: 1H NMR Spectroscopic Data for 4-(Methoxymethyl)phenol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.25	Doublet	~8.5	Ar-H (2H, ortho to -OH)
~6.85	Doublet	~8.5	Ar-H (2H, meta to -OH)
~4.60	Singlet	-	Ar-CH ₂ -
~3.40	Singlet	-	-OCH ₃
~5.0-6.0	Broad Singlet	-	-OH

Table 2: ^{13}C NMR Spectroscopic Data for 4-(Methoxymethyl)phenol

Chemical Shift (δ) ppm	Assignment
~156.0	Ar-C-OH
~130.0	Ar-C (meta to -OH)
~129.5	Ar-C-CH ₂
~115.0	Ar-C (ortho to -OH)
~74.0	Ar-CH ₂ -
~58.0	-OCH ₃

Table 3: IR Spectroscopic Data for 4-(Methoxymethyl)phenol

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3350 (broad)	O-H	Stretching
~3030	C-H (aromatic)	Stretching
~2920, ~2850	C-H (aliphatic)	Stretching
~1610, ~1510	C=C (aromatic)	Stretching
~1240	C-O (phenol)	Stretching
~1100	C-O (ether)	Stretching

Table 4: Mass Spectrometry Data for 4-(Methoxymethyl)phenol

m/z	Ion
138	[M] ⁺
137	[M-H] ⁺
107	[M-OCH ₃] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **4-(Methoxymethyl)phenol** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

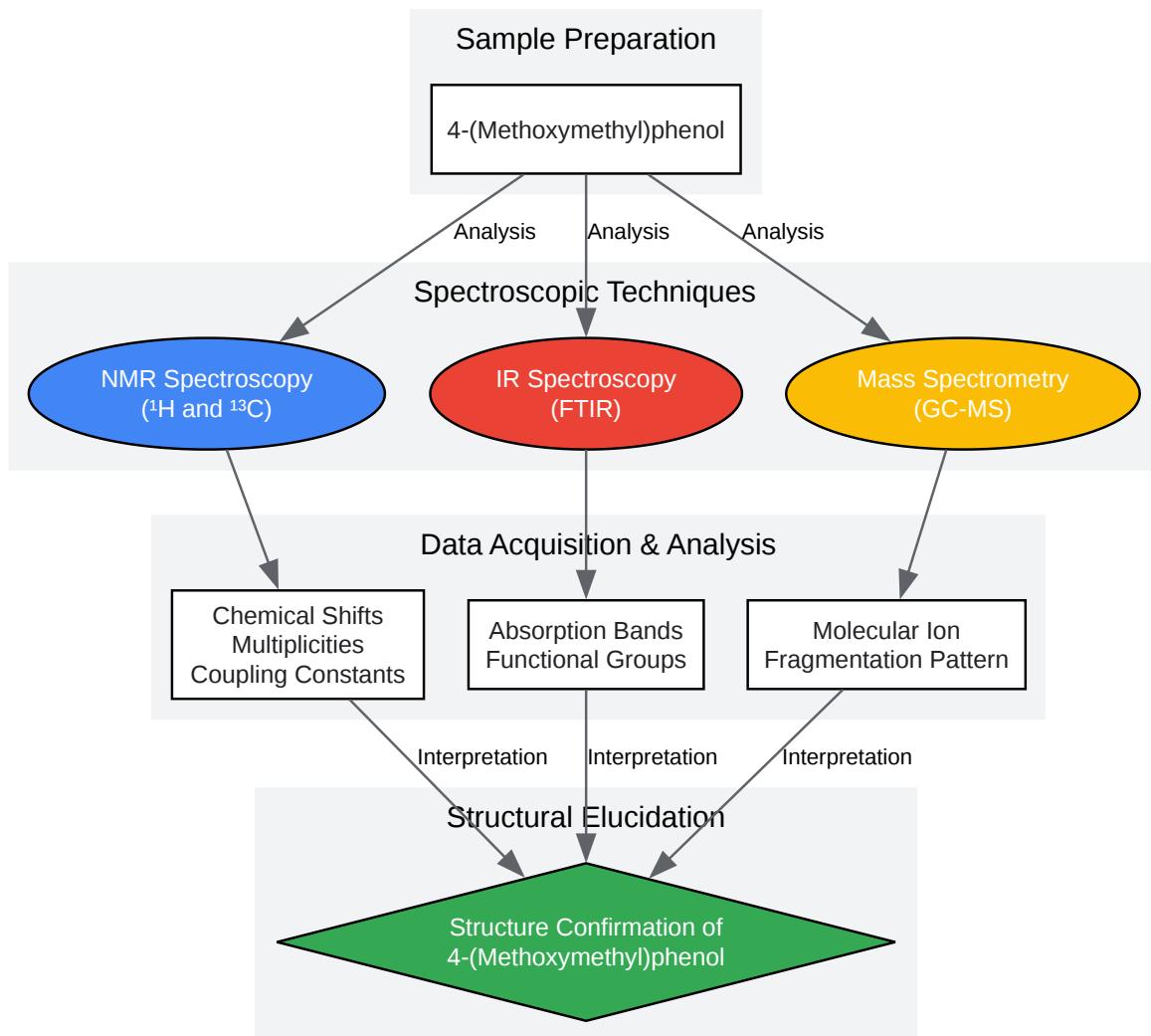
- ^1H NMR Acquisition: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program is used to acquire the ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (1024 to 4096) is required. A spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds are commonly employed.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid **4-(Methoxymethyl)phenol** is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is then analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)


Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Preparation: A dilute solution of **4-(Methoxymethyl)phenol** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Gas Chromatography: A small volume of the sample solution (typically 1 μ L) is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information about the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of **4-(Methoxymethyl)phenol**.

Workflow for Spectroscopic Analysis of 4-(Methoxymethyl)phenol

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the study and application of **4-(Methoxymethyl)phenol**, facilitating its accurate identification and characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Methoxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1201506#spectroscopic-data-of-4-methoxymethyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com